

Synthesis of 1-Ethoxymethyl-2-iodoimidazole: A Technical Guide

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Compound of Interest

Compound Name: 1-Ethoxymethyl-2-iodoimidazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for **1-Ethoxymethyl-2-iodoimidazole**, a key building block in various research and development applications. Due to the absence of a single, detailed published protocol, this guide outlines a robust two-step synthesis based on well-established and analogous chemical transformations. The synthesis involves the initial N-protection of imidazole with an ethoxymethyl group, followed by regioselective iodination at the C2 position.

Summary of Physicochemical and Quantitative Data

The following table summarizes key data for the starting materials, intermediate, and final product.

Compound	Molecular Formula	Molecular Weight (g/mol)	Physical Form	Boiling Point (°C)	CAS Number
Imidazole	C ₃ H ₄ N ₂	68.08	Solid	256	288-32-4
Chloromethyl ethyl ether	C ₃ H ₇ ClO	94.54	Liquid	83-84	3188-13-4
1-(Ethoxymethyl)-1H-imidazole	C ₆ H ₁₀ N ₂ O	126.16	Liquid	80-82 (at 15 mmHg)	67319-04-4
n-Butyllithium	C ₄ H ₉ Li	64.06	Solution	-	109-72-8
Iodine	I ₂	253.81	Solid	184.3	7553-56-2
1-Ethoxymethyl-2-iodoimidazole	C ₆ H ₉ IN ₂ O	252.05	Solid	51-52[1]	146697-87-2[2][3]

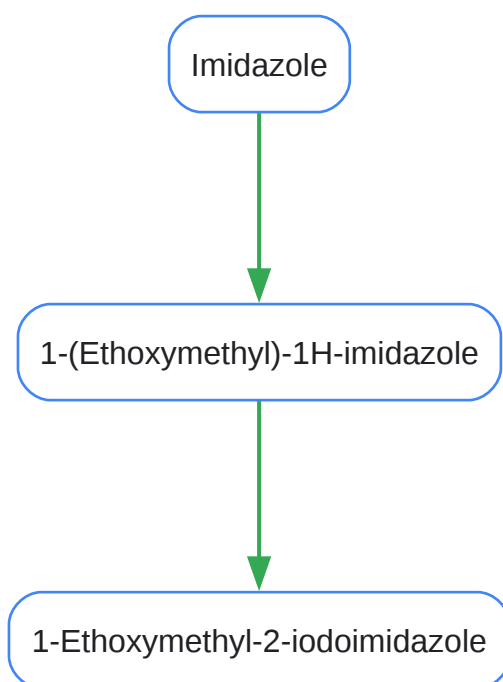
Proposed Synthetic Pathway

The synthesis of **1-Ethoxymethyl-2-iodoimidazole** is proposed to proceed via a two-step sequence:

- Step 1: N-Ethoxymethylation of Imidazole to yield 1-(Ethoxymethyl)-1H-imidazole.
- Step 2: Iodination of 1-(Ethoxymethyl)-1H-imidazole via lithiation to yield the final product.

1. n-BuLi, THF, -78 °C
2. I₂

1. NaH, THF
2. ClCH₂OCH₂CH₃



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Caption: Proposed two-step synthesis of **1-Ethoxymethyl-2-iodoimidazole**.

Experimental Protocols

Step 1: Synthesis of 1-(Ethoxymethyl)-1H-imidazole

This procedure details the N-alkylation of imidazole using chloromethyl ethyl ether.

Materials and Reagents:

Reagent	Quantity	Moles	Purity
Imidazole	10.0 g	0.147 mol	≥99%
Sodium Hydride (60% dispersion in oil)	6.46 g	0.162 mol	60%
Tetrahydrofuran (THF), anhydrous	200 mL	-	≥99.9%
Chloromethyl ethyl ether	15.2 g (14.5 mL)	0.161 mol	≥95%

Procedure:

- A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (60% dispersion in mineral oil).
- The sodium hydride is washed with anhydrous hexane to remove the mineral oil, and the hexane is carefully decanted.
- Anhydrous tetrahydrofuran (THF) is added to the flask.
- A solution of imidazole in anhydrous THF is added dropwise to the sodium hydride suspension at 0 °C with stirring.
- The reaction mixture is stirred at room temperature for 1 hour to ensure complete deprotonation.
- The flask is cooled back to 0 °C, and chloromethyl ethyl ether is added dropwise.
- The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
- The reaction is quenched by the slow addition of water.
- The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

- The crude product is purified by vacuum distillation to afford 1-(Ethoxymethyl)-1H-imidazole as a colorless liquid.

Step 2: Synthesis of 1-Ethoxymethyl-2-iodoimidazole

This procedure describes the iodination of 1-(Ethoxymethyl)-1H-imidazole at the C2 position via a lithiation-iodination sequence. This method is based on the principle that N-alkoxyalkyl protecting groups can direct deprotonation to the adjacent C2 position.^[4]

Materials and Reagents:

Reagent	Quantity	Moles	Purity
1-(Ethoxymethyl)-1H-imidazole	10.0 g	0.079 mol	≥98%
Tetrahydrofuran (THF), anhydrous	150 mL	-	≥99.9%
n-Butyllithium (2.5 M in hexanes)	35 mL	0.087 mol	2.5 M
Iodine	22.1 g	0.087 mol	≥99.8%

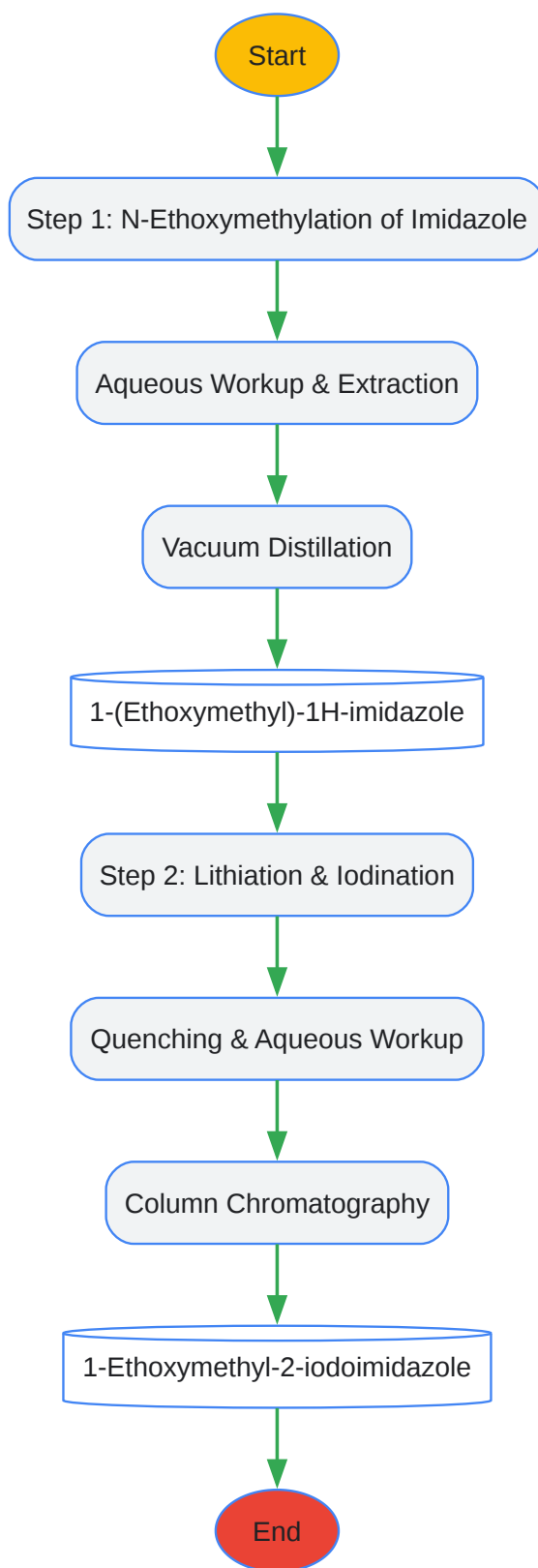
Procedure:

- A dry, three-necked round-bottom flask is charged with 1-(Ethoxymethyl)-1H-imidazole and anhydrous THF under a nitrogen atmosphere.
- The solution is cooled to -78 °C using a dry ice/acetone bath.
- n-Butyllithium (2.5 M solution in hexanes) is added dropwise to the stirred solution, maintaining the temperature below -70 °C.
- The reaction mixture is stirred at -78 °C for 1 hour.
- A solution of iodine in anhydrous THF is added dropwise to the reaction mixture at -78 °C.

- The reaction is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature.
- The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
- The mixture is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield **1-Ethoxymethyl-2-iodoimidazole** as a solid.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of **1-Ethoxymethyl-2-iodoimidazole**.



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References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
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